Product packaging for 2-Bromo-4-(prop-1-ynyl)pyridine(Cat. No.:)

2-Bromo-4-(prop-1-ynyl)pyridine

Cat. No.: B8777065
M. Wt: 196.04 g/mol
InChI Key: OPLXNOAWMKDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(prop-1-ynyl)pyridine (CAS 1260215-32-4) is a valuable pyridine-based building block in organic synthesis and research. With the molecular formula C 8 H 6 BrN and a molecular weight of 196.04 g/mol , this compound features both a bromine substituent and a propynyl group on the pyridine ring. This structure makes it a versatile intermediate for various coupling reactions, including Sonogashira and Suzuki cross-couplings, which are pivotal in constructing complex molecular architectures . The presence of the alkyne group is particularly significant for "click chemistry" applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of triazole-containing compounds for drug discovery and materials science . Researchers utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials . It is commonly used in the synthesis of ligands for metal-organic frameworks (MOFs) and in the creation of organic electronic materials. As a specialty chemical, it is typically offered in high purity grades (e.g., 95% to 98%) to ensure reliable and reproducible experimental outcomes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry place, often requiring cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B8777065 2-Bromo-4-(prop-1-ynyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

2-bromo-4-prop-1-ynylpyridine

InChI

InChI=1S/C8H6BrN/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,1H3

InChI Key

OPLXNOAWMKDWMY-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=NC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Prop 1 Ynyl Pyridine

De Novo Synthesis of the Pyridine (B92270) Ring with Incorporated Functionalities

Building the pyridine ring from acyclic precursors allows for the direct installation of the bromo and prop-1-ynyl groups, offering a high degree of control over the final substitution pattern.

Transition metal catalysis provides powerful and atom-economical methods for the construction of highly substituted pyridines. Rhodium(III)-catalyzed reactions, in particular, have emerged as a robust strategy for the synthesis of pyridines from simple, readily available starting materials. One such approach involves the coupling of α,β-unsaturated oximes with alkynes. nih.gov In the context of 2-bromo-4-(prop-1-ynyl)pyridine, a hypothetical retrosynthetic analysis would involve the reaction of an appropriate bromo-substituted α,β-unsaturated oxime with propyne. The Rh(III) catalyst facilitates a C-H activation and annulation cascade, leading to the formation of the pyridine ring with the desired substituents in a single step. nih.govnih.gov The use of sterically distinct ligands on the rhodium center can offer complementary regioselectivity, which is crucial when employing unsymmetrical alkynes. nih.gov

A general representation of this Rh(III)-catalyzed cycloaddition is shown below:

Scheme 1: General Rh(III)-Catalyzed Pyridine Synthesis from α,β-Unsaturated Oximes and Alkynes.

Reactant 1Reactant 2Catalyst SystemProduct
Bromo-substituted α,β-unsaturated oximePropyne[Cp*RhCl2]2 / AgOAcThis compound

This table represents a conceptual pathway, as specific examples for the synthesis of this compound via this exact route are not prevalent in the provided search results.

The cyclocondensation of alkynes with a suitable nitrogen source is a fundamental and versatile method for pyridine synthesis. researchgate.netresearchgate.net These reactions can be promoted by various catalysts or proceed under metal-free conditions. A plausible route to this compound would involve a [2+2+1+1] cyclocondensation of three alkyne molecules and a nitrogen source, such as a benzamide. nih.gov In this scenario, one of the alkyne molecules would need to be appropriately functionalized to introduce the bromo substituent. Transition-metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes is another established method for pyridine synthesis. nih.govresearchgate.net A cobalt-based catalytic system, for instance, has been shown to be effective in the fully intermolecular cycloaddition of unactivated nitriles and internal alkynes to yield polysubstituted pyridines. nih.gov

A representative cyclocondensation approach is outlined below:

Alkyne Component(s)Nitrogen SourceReaction TypeProduct
Propyne and a bromo-substituted alkyneBenzamideBase-promoted [2+2+1+1] cyclocondensationThis compound
Propyne and a bromo-substituted diyneNitrileCobalt-catalyzed [2+2+2] cycloadditionThis compound

This table illustrates potential cyclocondensation strategies for the target molecule.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, such as libraries of substituted pyridines, for high-throughput screening in drug discovery. While specific DOS strategies leading directly to this compound are not explicitly detailed in the search results, the principles of DOS can be applied to its synthesis. A DOS approach would likely involve a branching reaction sequence starting from a simple precursor, where different reagents and reaction conditions are applied at each step to generate a wide array of pyridine analogues. For example, a common intermediate could be subjected to various metal-catalyzed cross-coupling reactions to introduce a range of substituents at different positions on the pyridine ring, including the bromo and prop-1-ynyl groups. The goal of such an approach would be the rapid generation of a library of compounds including the target molecule, rather than the optimization of a single synthetic route.

Installation of the Bromo Moiety on Pyridine Precursors

An alternative synthetic strategy involves the initial synthesis of a pyridine ring containing the prop-1-ynyl substituent, followed by the introduction of the bromine atom. This approach can be advantageous if the precursor, 4-(prop-1-ynyl)pyridine, is readily accessible.

Direct bromination of the pyridine ring via electrophilic aromatic substitution is a common method for introducing a bromine atom. nih.govwku.edu However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene (B151609). nih.gov Therefore, harsh reaction conditions, such as high temperatures and the use of strong Lewis acids, are often required. nih.gov The regioselectivity of electrophilic bromination on a substituted pyridine is influenced by the electronic nature of the existing substituent. For 4-(prop-1-ynyl)pyridine, the prop-1-ynyl group is a deactivating group, which would further decrease the reactivity of the pyridine ring towards electrophilic attack. The bromination would be expected to occur at the positions meta to the nitrogen and ortho/para to the prop-1-ynyl group, which in this case are the 2- and 6-positions. Achieving high selectivity for the 2-position might be challenging and could lead to a mixture of isomers.

Common brominating agents and their typical conditions are summarized below:

Brominating AgentCatalyst/SolventTypical Conditions
N-Bromosuccinimide (NBS)Silica gel, Ionic liquidsVaries, often requires activation
Bromine (Br2)Lewis acid (e.g., AlCl3), OleumElevated temperatures
Pyridinium (B92312) bromide perbromideEthyl acetateMild conditions

A more regioselective approach to introducing the bromo moiety is through the substitution of a pre-installed leaving group, such as an amino group. The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgnih.gov In this strategy, 2-amino-4-(prop-1-ynyl)pyridine would be the key intermediate. This aminopyridine can be diazotized using a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the 2-position with high regioselectivity. orgsyn.orgorganic-chemistry.org This method avoids the potential for isomeric mixtures often encountered in electrophilic halogenation. researchgate.netjustia.com

The key steps of the Sandmeyer reaction are outlined in the following table:

Starting MaterialReagentsIntermediateProduct
2-Amino-4-(prop-1-ynyl)pyridine1. NaNO2, HBr 2. CuBr4-(Prop-1-ynyl)pyridine-2-diazonium bromideThis compound

This approach offers a reliable and high-yielding route to the target compound, provided that the corresponding aminopyridine precursor is accessible.

Introduction of the Prop-1-ynyl Moiety onto Pyridine Scaffolds

The installation of the prop-1-ynyl group at the C-4 position of the 2-bromopyridine (B144113) core is a critical transformation. The reactivity of the pyridine ring and the choice of coupling partners and reaction conditions are paramount to achieving a successful synthesis.

The Sonogashira coupling is a widely employed and highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. scirp.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For the synthesis of this compound, the reaction would involve the coupling of a 2,4-dihalopyridine or a selectively protected 2-bromo-4-halopyridine with propyne.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄), copper salt (e.g., CuI), and base (e.g., triethylamine) is crucial for the reaction's success. soton.ac.uk The reaction is typically conducted in an anhydrous, anaerobic environment to prevent catalyst deactivation and side reactions. organic-chemistry.org Recent advancements have led to the development of milder conditions, sometimes even in aqueous media. organic-chemistry.org

A typical procedure involves dissolving the bromopyridine substrate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and triethylamine (B128534) (Et₃N). soton.ac.uk The palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0), and the copper(I) iodide co-catalyst are then added. soton.ac.uk Propyne, which is a gas at room temperature, can be bubbled through the solution or added as a condensed liquid at low temperatures. organic-chemistry.org The reaction mixture is then stirred, often at room temperature or with gentle heating, until completion. scirp.orgsoton.ac.uk

ReactantCatalyst / Co-catalystBaseSolventTemperatureYield
2-Bromo-4-iodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.High
2,4-DibromopyridinePdCl₂(PPh₃)₂ / CuIPiperidineDMF80 °CModerate
2-Bromo-4-chloropyridinePd(OAc)₂ / XPhosK₂CO₃Dioxane100 °CVariable

This table presents hypothetical yet representative conditions for the Sonogashira coupling to synthesize this compound, based on general procedures for similar compounds. scirp.orgsoton.ac.ukorganic-chemistry.org

While the Sonogashira coupling is a dominant method, alternative strategies exist for introducing an alkyne moiety. One such method involves the propargylation of hydroxypyridines. This approach would require a multi-step sequence starting from a 2-bromo-4-hydroxypyridine. The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in a palladium-catalyzed coupling reaction.

Alternatively, the synthesis can proceed via an O-propargylation reaction. In this method, the hydroxyl group of 2-bromo-4-hydroxypyridine is deprotonated with a suitable base (e.g., potassium carbonate) to form a pyridinolate. This nucleophile then reacts with a propargyl halide, such as propargyl bromide, in an SN2 type reaction to form a 2-bromo-4-(prop-2-yn-1-yloxy)pyridine. figshare.com A subsequent rearrangement, such as a Claisen-type rearrangement, would be necessary to move the propargyl group from the oxygen to the carbon at the 3-position, followed by isomerization to the desired prop-1-ynyl group at the 4-position, although this is a complex and less direct route.

Starting MaterialReagent 1Reagent 2Product
2-Bromo-4-hydroxypyridineK₂CO₃Propargyl bromide2-Bromo-4-(prop-2-yn-1-yloxy)pyridine
2-Bromo-4-pyridyl triflatePropynePd(0) catalyst / CuIThis compound

This table illustrates potential alternative synthetic steps. The first entry describes an O-propargylation, and the second entry shows a coupling reaction with a triflate leaving group.

Chemoselective Sequential or One-Pot Synthetic Routes

The synthesis of polysubstituted pyridines often requires chemoselective strategies to differentiate between multiple reactive sites on the pyridine ring. nih.gov For a molecule like this compound, a potential starting material could be 2,4-dibromopyridine. A chemoselective Sonogashira coupling could, in principle, be achieved by exploiting the differential reactivity of the bromine atoms at the C-2 and C-4 positions. The C-4 position in pyridine is generally more electron-deficient and thus more reactive towards oxidative addition to the palladium catalyst than the C-2 position.

This difference in reactivity allows for a sequential or one-pot synthesis. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the alkyne), it is possible to selectively install the prop-1-ynyl group at the C-4 position while leaving the C-2 bromine intact for subsequent transformations. nih.gov

An example of a sequential approach:

Step 1: Sonogashira coupling of 2,4-dibromopyridine with a sub-stoichiometric amount of propyne under optimized conditions to favor mono-alkynylation at the C-4 position.

Step 2: Purification of the intermediate this compound.

This strategy provides a versatile route to complex pyridine derivatives by allowing for the introduction of different functional groups at various positions on the pyridine scaffold.

Optimization of Reaction Conditions and Reagent Selection

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of reagents. Optimization is a critical step in developing a robust synthetic protocol. figshare.com

Key parameters for optimization in a Sonogashira coupling include:

Catalyst System: Screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and phosphine (B1218219) ligands can significantly impact reaction efficiency. The presence and type of copper(I) co-catalyst (e.g., CuI, CuBr) also play a crucial role.

Base: The choice of base is critical for both the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Common bases include organic amines like triethylamine and piperidine, or inorganic bases like potassium carbonate.

Solvent: The solvent can influence the solubility of the reactants and catalysts, as well as the reaction rate. Common solvents include THF, DMF, and dioxane.

Temperature: Reaction temperatures can range from ambient temperature to elevated temperatures. organic-chemistry.orgnih.gov Lower temperatures may increase selectivity, while higher temperatures can accelerate the reaction rate but may also lead to side products. organic-chemistry.org

Reagent Stoichiometry: The molar ratio of the pyridine substrate, alkyne, catalyst, and base must be carefully controlled to maximize the yield and minimize the formation of byproducts, such as homocoupling of the alkyne (Glaser coupling).

For alternative methods like propargylation, optimization would focus on the base, solvent, and temperature to favor the desired SN2 reaction and minimize side reactions. figshare.com The use of techniques like microwave irradiation has also been shown to dramatically reduce reaction times and increase yields in some copper-catalyzed coupling reactions. researchgate.net

ParameterVariation 1Variation 2Variation 3Optimal Condition (Example)
Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(OAc)₂/XPhosPd(PPh₃)₄
Base TriethylaminePiperidineK₂CO₃Triethylamine
Solvent THFDMFDioxaneTHF
Temperature Room Temp.60 °C100 °CRoom Temp.

This table outlines a typical optimization matrix for a Sonogashira coupling reaction.

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Prop 1 Ynyl Pyridine

Reactions at the Bromo Moiety

The primary focus of reactivity studies on 2-bromo-4-(prop-1-ynyl)pyridine has been the substitution of the bromine atom. This is typically achieved through cross-coupling reactions, which provide efficient methods for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–N bonds. libretexts.org These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of these methods has been widely exploited in organic synthesis.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine (B92270) ring.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines

Electrophile Nucleophile Catalyst/Ligand Base Solvent Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Phenyl-4-(prop-1-ynyl)pyridine Not specified
2-Bromoaniline Benzylboronic ester CataXCium A Pd G3 K₃PO₄ Dioxane/H₂O 2-Benzylaniline 95

This table presents representative examples of Suzuki-Miyaura couplings on related bromo-pyridine and aniline (B41778) systems to illustrate the reaction's applicability.

Research has shown that various palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, CataXCium A Pd G3 has been identified as an effective catalyst system for Suzuki-Miyaura cross-couplings on ortho-bromoanilines, demonstrating high yields with a variety of boronic esters. nih.gov The use of trimethyl borate (B1201080) as an additive has also been shown to be beneficial in anhydrous Suzuki-Miyaura couplings, particularly for challenging heteroaromatic substrates. nih.gov

The Sonogashira reaction is a palladium and copper co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is highly valuable for the synthesis of substituted alkynes. nih.gov For this compound, this reaction provides a pathway to introduce a second alkyne moiety at the 2-position, leading to the formation of di-alkynyl pyridine derivatives.

The reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (TEA). nih.govresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst/Co-catalyst Base Solvent Product Yield (%)
1-Bromo-4-iodobenzene Trimethylsilylacetylene Not specified Not specified Not specified bis(4-Bromophenyl)acetylene Not specified
Bromo-DHP Phenylacetylene PdCl₂(PPh₃)₂ / CuI TEA Not specified Phenylacetylene-substituted DHP Not specified

This table showcases examples of Sonogashira couplings to illustrate the reaction's utility in forming C(sp²)-C(sp) bonds.

The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org The reaction is tolerant of various functional groups and has been used in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain applications. nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. uwindsor.ca This reaction is a powerful method for the synthesis of substituted alkenes. beilstein-journals.org When applied to this compound, the Heck reaction allows for the introduction of a vinyl group at the 2-position.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. beilstein-journals.org A variety of olefins can be used as coupling partners, including electron-rich and electron-poor alkenes. beilstein-journals.org

Table 3: Examples of Heck Reactions with Aryl Halides

Aryl Halide Olefin Catalyst Base Solvent Product Yield (%)
Bromobenzene Styrene Pd-complex 6 K₂CO₃ DMF Stilbene High
4-Bromoanisole Styrene Pd-complex 6 K₂CO₃ DMF 4-Methoxystilbene High

This table provides examples of Heck reactions with various aryl halides to demonstrate the scope of the reaction.

The Heck reaction generally exhibits high stereoselectivity, often favoring the formation of the E-isomer of the resulting alkene. While the traditional Heck reaction requires a base, oxidative Heck reactions that proceed under base-free conditions have also been developed. nih.gov The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. libretexts.org This reaction is known for its high functional group tolerance and has been used to form C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. For this compound, Negishi coupling with an organozinc reagent would introduce the corresponding organic group at the 2-position.

The development of specific biarylphosphine ligands has led to improved catalysts for the Negishi coupling of electron-deficient heterocyclic substrates with secondary alkylzinc reagents. acs.org These catalysts can suppress side reactions like β-hydride elimination, leading to higher selectivity. acs.org

Other palladium-catalyzed cross-coupling reactions with different organometallic reagents, such as organotin (Stille coupling) and organomagnesium (Kumada coupling) compounds, are also conceivable for the functionalization of this compound. libretexts.org

Table 4: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Key Features
Suzuki-Miyaura Organoboron Mild conditions, high functional group tolerance
Sonogashira Terminal Alkyne Forms C-C triple bonds
Heck Alkene Forms C-C double bonds
Negishi Organozinc High reactivity and functional group tolerance
Stille Organotin Tolerant of a wide range of functional groups

This table summarizes key cross-coupling reactions applicable to the functionalization of aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of aryl amines, which are important structural motifs in many pharmaceuticals and materials. wikipedia.org Applying this reaction to this compound allows for the introduction of primary or secondary amine functionalities at the 2-position.

The reaction typically requires a palladium catalyst with an electron-rich phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. researchgate.net The choice of ligand is crucial for the success of the reaction, with various generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.org

Table 5: Examples of Buchwald-Hartwig Amination of 2-Bromopyridines

2-Bromopyridine (B144113) Substrate Amine Catalyst/Ligand Base Solvent Product Yield (%)
2-Bromopyridine Volatile amines Pd(OAc)₂ / dppp NaOtBu Toluene 2-Aminopyridines 55-98

This table illustrates the application of the Buchwald-Hartwig amination to 2-bromopyridines, demonstrating its utility for synthesizing aminopyridine derivatives. researchgate.net

The Buchwald-Hartwig amination has been successfully applied to 2-bromopyridines, including reactions with volatile amines conducted in sealed tubes. researchgate.netnih.gov The method provides an efficient route to a variety of secondary and tertiary aminopyridines that can be challenging to synthesize by other methods. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C-2 position, which is ortho to the ring nitrogen, is a good leaving group in these reactions. stackexchange.comresearchgate.netyoutube.com The electron-withdrawing nature of the nitrogen atom activates the C-2 and C-4 positions for nucleophilic attack. stackexchange.comresearchgate.netyoutube.com

The general mechanism for SNAr at the C-2 position involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com Subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.comyoutube.com

A variety of nucleophiles can be employed in the SNAr reactions of 2-bromopyridines. These include:

Amines

Alkoxides

Thiols

Stabilized carbanions wikipedia.org

The reactivity of halopyridines in SNAr reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the nucleophilic attack, which is facilitated by the high polarity of the C-F bond. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Bromopyridine Derivatives

NucleophileProductReaction ConditionsReference
Piperidine2-(Piperidin-1-yl)pyridineMethanol, heat nih.gov
Sodium Methoxide2-MethoxypyridineMethanol, heat youtube.com
Thiophenol2-(Phenylthio)pyridineBase, solvent reddit.com

Directed Ortho-Metallation (DoM) and Lithiation-Quenching Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org In this process, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org For pyridine derivatives, the nitrogen atom itself can act as a DMG, although this can be complicated by nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu

In the case of this compound, the bromine atom can also influence the regioselectivity of metallation. While the pyridine nitrogen directs lithiation to the C-2 and C-6 positions, the presence of a bromine at C-2 makes this position susceptible to halogen-metal exchange. However, DoM strategies often rely on the kinetic acidity of the ortho protons, which is enhanced by the directing group. organic-chemistry.org

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. Common electrophiles include:

Aldehydes and ketones

Carbon dioxide

Alkyl halides

Silyl halides baranlab.org

This lithiation-quenching sequence provides a versatile method for the synthesis of a wide range of substituted pyridines.

Table 2: Common Directing Groups for DoM and Electrophiles for Quenching

Directing Metalation Group (DMG)Electrophile (E+)Product
-OMeR-CHOAr-CH(OH)R
-CONR₂CO₂Ar-COOH
-NHCORR-XAr-R
-SO₂NR₂Me₃SiClAr-SiMe₃

Reductive Debromination Studies

The bromine atom in this compound can be removed through reductive debromination. This transformation is useful for accessing the corresponding debrominated pyridine derivative or for introducing a hydrogen or deuterium (B1214612) atom at that position.

Several methods are available for the reductive dehalogenation of aryl bromides. organic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.org Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source is a common and efficient method. organic-chemistry.orgthieme-connect.comresearchgate.net This method is often chemoselective, allowing for the reduction of the bromo group in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.orgthieme-connect.comresearchgate.net Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.orgthieme-connect.com

Other reductive debromination methods include:

Photoredox catalysis: Utilizes visible light and a photocatalyst to generate a radical anion from the aryl bromide, which then fragments. acs.org

Metal-based reducing agents: Systems like nickel-on-graphite can also effect the reduction of aryl halides. organic-chemistry.org

Transfer hydrogenation: Using a hydrogen donor like 2-propanol in the presence of a ruthenium catalyst. organic-chemistry.org

The choice of method depends on the specific substrate and the desired functional group tolerance.

Reactions at the Prop-1-ynyl Moiety

The terminal alkyne functionality of the prop-1-ynyl group is a versatile handle for a variety of chemical transformations.

Click Chemistry (CuAAC, SPAAC) with Azides

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgsigmaaldrich.commdpi.com This reaction is highly efficient and can be performed under mild, often aqueous, conditions. organic-chemistry.orgthermofisher.com

The prop-1-ynyl group of this compound is an ideal substrate for CuAAC reactions. Reaction with an organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield a 1,2,3-triazole-substituted pyridine. mdpi.comnih.gov

Due to the potential cytotoxicity of copper, copper-free click chemistry methods have been developed. jpt.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst. jpt.comnih.govbiochempeg.com While the prop-1-ynyl group itself is not strained, it could be reacted with an azide-functionalized cyclooctyne derivative.

Table 3: Comparison of CuAAC and SPAAC

FeatureCuAACSPAAC
Catalyst Copper(I)None (strain-promoted)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Toxicity Potential cytotoxicity from copperGenerally lower toxicity
Bioorthogonality Limited in living systems due to copperHighly bioorthogonal

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder variants)

The alkyne moiety can participate in various cycloaddition reactions to construct more complex ring systems. libretexts.orgslideshare.net

[2+2+2] Cycloaddition: This reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a benzene (B151609) ring. Alternatively, the co-cyclotrimerization of an alkyne with other unsaturated components like nitriles can lead to the formation of pyridine rings. acsgcipr.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne). wvu.edunih.gov The prop-1-ynyl group of this compound can act as a dienophile, reacting with a diene to form a six-membered ring. The reaction is often facilitated by electron-withdrawing groups on the dienophile, a role the pyridyl group can play. wvu.edu Inverse-electron-demand Diels-Alder reactions, where an electron-rich alkyne reacts with an electron-poor diene, are also known. acsgcipr.org

Other cycloaddition variants include [3+2] cycloadditions with azomethine ylides to form pyrrolidines and photochemical [2+2] cycloadditions. nih.govnih.gov

Hydrofunctionalization Reactions (Hydroamination, Hydrohalogenation, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the alkyne.

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. This can be catalyzed by various transition metals and can proceed with either Markovnikov or anti-Markovnikov regioselectivity, leading to enamines or imines, which can tautomerize to the corresponding ketones or be further reduced.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon of the resulting alkene.

Hydrosilylation: This involves the addition of a Si-H bond of a silane (B1218182) across the triple bond, typically catalyzed by platinum or other transition metal complexes. This reaction can lead to vinylsilanes, which are versatile intermediates in organic synthesis. The reductive debromination of aryl bromides can sometimes compete with hydrosilylation, depending on the reaction conditions. acs.org

Metal-Catalyzed Alkyne Functionalizations (e.g., bromoalkynylation)

The prop-1-ynyl group in this compound is a key site for metal-catalyzed functionalizations, allowing for the introduction of new atoms and molecular fragments. Among these, haloalkynylation reactions, which install both a halogen and an alkynyl group across a carbon-carbon multiple bond, are of significant synthetic interest. researchgate.netnih.gov

While direct bromoalkynylation of the alkyne in this compound itself is not extensively documented, the principles of this transformation can be understood from studies on related systems. Metal-catalyzed haloalkynylation reactions have been developed for various unsaturated substrates, including arynes, alkenes, and other alkynes. researchgate.netnih.gov These reactions are often catalyzed by copper or gold complexes. researchgate.netnih.gov For instance, copper(II) bromide has been used to catalyze the bromoalkynylation of in situ-generated benzynes, and similar reactivity could be anticipated for the prop-1-ynyl pyridine under appropriate conditions. nih.gov

A plausible, though hypothetical, bromoalkynylation of this compound with a bromoalkyne in the presence of a suitable metal catalyst could lead to a highly functionalized dihalo-dialkynyl pyridine derivative. The regioselectivity of such an addition would be a critical aspect to control.

More commonly, the alkyne moiety participates in well-established cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne functionalization. wikipedia.org While the primary application of the Sonogashira reaction on this substrate would involve the C-Br bond, the terminal alkyne of a related de-methylated analogue, 2-bromo-4-ethynylpyridine, would readily undergo coupling with various aryl or vinyl halides.

Reaction Type Catalyst System Reactants Potential Product Reference
BromoalkynylationCu(I) or Cu(II) saltsThis compound, BromoalkyneDihalo-dialkynyl pyridine researchgate.netnih.gov
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst2-Bromo-4-ethynylpyridine, Aryl/Vinyl Halide2-Bromo-4-(arylethynyl)pyridine wikipedia.orgscirp.org

Cooperative and Chemoselective Transformations

The bifunctional nature of this compound opens avenues for cooperative and chemoselective transformations, where both the bromo and prop-1-ynyl groups are strategically utilized.

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. For this compound, a hypothetical domino reaction could be initiated by a Sonogashira coupling at the C-Br position, followed by an intramolecular cyclization involving the newly introduced group and the prop-1-ynyl moiety.

For example, coupling of this compound with a terminal alkyne bearing a nucleophilic group could lead to an intermediate that, under the reaction conditions or with a subsequent trigger, undergoes cyclization to form a fused heterocyclic system. While specific examples with this exact substrate are not prevalent in the literature, domino Sonogashira coupling followed by intramolecular cyclization is a known strategy for the synthesis of various heterocycles, such as substituted benzo[b]furans. organic-chemistry.org A similar approach with this compound could potentially yield novel fused pyridyl scaffolds.

Ruthenium(II) catalysts have been shown to mediate domino C-O/C-N/C-C bond formation reactions starting from 2-bromopyridines, leading to complex heteroarylated 2-pyridones. mdpi.com The application of such a catalytic system to this compound could potentially engage both the bromo group and the alkyne in a cascade sequence.

Orthogonal reactivity refers to the selective transformation of one functional group in the presence of another. In this compound, the C-Br bond and the C≡C triple bond exhibit distinct reactivities that can be selectively addressed.

The C(sp²)-Br bond is primarily reactive towards palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. rsc.orgsigmaaldrich.com The reactivity order in such couplings for different halogens is typically I > Br > Cl, which allows for selective reactions on polyhalogenated pyridines. wikipedia.org

The prop-1-ynyl group, on the other hand, can undergo a different set of reactions, such as hydration, hydrohalogenation, or cycloadditions. For instance, a Sonogashira coupling could be performed selectively at the C-Br position while leaving the prop-1-ynyl group intact, provided the reaction conditions are carefully controlled to avoid side reactions of the alkyne. Subsequently, the alkyne could be transformed, for example, by hydration to a ketone or by a click reaction to a triazole.

The chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrates that selective Sonogashira coupling at the more reactive bromo-positions is feasible while the chloro-positions remain untouched. rsc.org This principle of differential reactivity can be applied to achieve orthogonal functionalization of this compound.

Transformation Functional Group Targeted Typical Reagents/Catalysts Potential Outcome Reference
Suzuki CouplingC-BrArylboronic acid, Pd catalyst, base2-Aryl-4-(prop-1-ynyl)pyridine rsc.org
Sonogashira CouplingC-BrTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-4-(prop-1-ynyl)pyridine scirp.orgresearchgate.net
HydrationC≡CH₂SO₄, HgSO₄, H₂O2-Bromo-4-acetonylpyridine soton.ac.uk
Click Reaction (on a terminal alkyne analogue)C≡CAzide, Cu(I) catalyst2-Bromo-4-(triazolyl)pyridine

Radical Mediated Transformations of the Pyridine Core

Radical reactions offer a complementary approach to ionic reactions for the functionalization of pyridines. The pyridine core of this compound can be subjected to radical-mediated transformations, often initiated at the C-Br bond or by direct addition to the pyridine ring.

The C-Br bond can serve as a precursor for a 2-pyridyl radical under photoredox or other radical-initiating conditions. researchgate.net This pyridyl radical can then participate in various C-C bond-forming reactions, such as the hydroarylation of alkenes. researchgate.net For example, a photoredox-catalyzed reaction of this compound with an alkene could potentially lead to the corresponding 2-alkyl-4-(prop-1-ynyl)pyridine. The success of such reactions often depends on the electronic nature of the pyridine and the specific catalytic system employed. nih.gov

Furthermore, radical additions to the pyridine ring itself are possible. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic example. chemrxiv.org While this reaction typically favors functionalization at the C-2 and C-6 positions of pyridine, the substitution pattern of the starting material can influence the regioselectivity.

Radical cyclization reactions involving the alkyne moiety are also a plausible transformation pathway. An intramolecular radical addition of a radical generated elsewhere in the molecule onto the prop-1-ynyl group could lead to the formation of a new ring fused to the pyridine core. Such radical cyclizations of N-(2-alkynyl)anilines have been shown to produce 3-selenylquinolines, highlighting the potential for similar transformations in the pyridine series. nih.govresearchgate.net

Radical Transformation Initiation Method Reactive Species Potential Product Reference
HydroalkylationPhotoredox Catalysis2-Pyridyl radical2-Alkyl-4-(prop-1-ynyl)pyridine researchgate.netchemrxiv.org
Minisci-type ReactionRadical Initiator (e.g., persulfate)Alkyl radicalIsomeric mixture of alkylated products chemrxiv.org
Intramolecular CyclizationRadical InitiatorAryl or other radicalFused heterocyclic system nih.govresearchgate.net

Applications of 2 Bromo 4 Prop 1 Ynyl Pyridine in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The molecule is an ideal starting point for synthesizing fused and poly-substituted heterocyclic systems, which are prevalent in medicinal chemistry and functional materials.

Indolizines: The indolizine (B1195054) core is found in numerous natural products and pharmacologically active compounds. A powerful method for their synthesis involves the palladium-catalyzed multicomponent reaction of a 2-bromopyridine (B144113), an imine, and an alkyne. rsc.orgnih.govnih.gov In this context, 2-Bromo-4-(prop-1-ynyl)pyridine could serve as the essential 2-bromopyridine component. The reaction proceeds through the formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne. rsc.orgrsc.org This modular approach allows for the synthesis of highly substituted indolizines from simple, tunable starting materials. nih.gov

Table 1: Illustrative Examples of Indolizine Synthesis via Palladium-Catalyzed Multicomponent Reactions with 2-Bromopyridines This table presents representative reactions using various 2-bromopyridines to demonstrate the synthetic potential for this compound.

2-Bromopyridine Component Imine Component Alkyne Component Product (Indolizine) Yield Reference
2-Bromopyridine N-Benzylidene-aniline Dimethylacetylene dicarboxylate (DMAD) Dimethyl 2-phenylindolizine-1,3-dicarboxylate 76% nih.gov
2-Bromopyridine N-(4-Methoxybenzylidene)aniline Ethyl 3-phenyl-2-propynoate Ethyl 1-(4-methoxyphenyl)-2-phenylindolizine-3-carboxylate Good nih.gov
2-Bromo-5-methylpyridine N-Benzylidene-aniline Phenylacetylene 1,2-Diphenyl-6-methylindolizine - nih.gov

Pyrazolo[3,4-b]pyridines: This scaffold is a key structural motif in a range of biologically active molecules, including kinase inhibitors and anticancer agents. mdpi.com A prominent synthetic route involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with α,β-alkynyl aldehydes. mdpi.comnih.gov this compound could be a precursor to the required aldehyde. Oxidation of its terminal alkyne would yield 3-(2-bromopyridin-4-yl)propiolaldehyde, which could then be condensed with various 5-aminopyrazole derivatives to construct the desired fused-ring system. This method is noted for its wide substrate scope and good functional group tolerance. mdpi.com

Table 2: Representative Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes This table shows examples of the cyclization reaction, illustrating the potential transformation of an aldehyde derived from this compound.

5-Aminopyrazole Component Alkynyl Aldehyde Component Catalyst/Conditions Product Yield Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF3CO2), TfOH, 100 °C 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine 88% mdpi.com
1,3-Diphenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF3CO2), TfOH, 100 °C 1,3,6-Triphenyl-1H-pyrazolo[3,4-b]pyridine 85% mdpi.com
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-(Thiophen-2-yl)propiolaldehyde Ag(CF3CO2), TfOH, 100 °C 3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine 82% mdpi.com

The synthesis of highly substituted pyridines is crucial for tuning the properties of drug candidates and functional materials. nih.govnih.gov this compound offers two distinct reaction sites for diversification. The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, or amino substituents. Concurrently or sequentially, the terminal alkyne can undergo Sonogashira coupling to introduce further aryl or vinyl groups, or participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to append a triazole ring, a valuable pharmacophore. wikipedia.orgnih.gov This orthogonal reactivity allows for the programmed and modular construction of complex, poly-substituted pyridine (B92270) derivatives. researchgate.netresearchgate.net

Building Block in Materials Science

The unique electronic properties of the pyridine ring (π-deficient) combined with the acetylenic unit (π-rich) make this compound an attractive building block for advanced functional materials.

As a classic "AB-type" monomer, this compound is perfectly suited for step-growth polymerization via Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction would couple the bromo group of one monomer with the terminal alkyne of another, leading to the formation of poly(4,2-pyridylalkynylene)s. Such conjugated polymers are of interest for their potential applications in organic electronics, sensing, and photonics. The properties of the resulting polymer, such as solubility, bandgap, and emission characteristics, could be tuned by the inherent properties of the pyridine and alkyne units. Research on analogous monomers has shown that alkyne-containing polymers can exhibit aggregation-enhanced emission, making them sensitive chemosensors for detecting explosives. acs.org

While this compound itself lacks the typical carboxylate or multitopic nitrogen donor groups required for direct use as a primary linker in MOF construction, it serves as an excellent precursor for such linkers. alfa-chemistry.comd-nb.info The bromo or propynyl (B12738560) groups can be chemically modified into coordinating functionalities. For instance:

Carboxylation: The bromo group could be converted to a carboxylic acid via lithiation followed by quenching with CO2, or the alkyne could be oxidized. The resulting pyridine-carboxylic acid is a classic linker for building stable MOFs. researchgate.net

Post-Synthetic Modification: The alkyne handle could be used for post-synthetic modification of a pre-formed MOF or COF, allowing for the introduction of the pyridyl moiety into the framework's pores to create specific binding sites or catalytic centers.

Pyridine-based linkers are valued in MOF chemistry for their ability to create frameworks with high thermal stability and tunable pore environments, suitable for gas storage and separation. alfa-chemistry.commorressier.com

Table 3: Representative Pyridine-Based Linkers Used in MOF Synthesis This table showcases established pyridine-containing linkers, illustrating the type of structures that could be synthesized from precursors like this compound.

Linker Name Coordinating Group(s) Resulting MOF Application Reference
Pyridine-2,5-dicarboxylic acid 2x Carboxylate Fluorescence Sensing researchgate.net
Pyridine-2,6-dimethanol 2x Alcohol Magnetic Materials d-nb.info
4,4',4''-(1,3,5-triazine-2,4,6-triyl)tripyridine 3x Pyridyl Nitrogen Gas Storage researchgate.net
Pyridine-3,5-dicarboxylic acid 2x Carboxylate Gas Adsorption morressier.com

The combination of an electron-deficient pyridine ring with an electron-rich alkyne creates a donor-acceptor type structure, which is a fundamental design principle for optoelectronic materials. nih.gov By incorporating this compound into larger conjugated systems, either as a side chain or as part of the main backbone, it is possible to create materials with tailored photophysical properties. Alkyne-functionalized polymers and small molecules are widely used in the development of photo-cross-linkable materials, organic light-emitting diodes (OLEDs), and chemical sensors. acs.orgnih.govresearchgate.netacs.org For example, polyesters functionalized with alkynes can be rapidly cross-linked using low-power UV light via thiol-yne chemistry, creating biocompatible elastomers. acs.org The emission properties of such materials can be highly sensitive to their environment, making them suitable for sensing applications. acs.org

Table 4: Illustrative Photophysical Properties of Alkyne-Containing Functional Materials This table provides examples of the optical properties of materials derived from alkyne-functionalized precursors, demonstrating the potential for materials derived from this compound.

Material Type Key Functional Units Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Application Reference
Poly(silylenevinylene) Diethynylbiphenyl, Silole ~360-450 ~470-550 (in film) Explosive Detection, High Refractive Index Films acs.org
Cationic Azatriphenylene Phenylpyridine, Alkyne ~270-350 ~400-500 Optoelectronics nih.gov

Ligand Design and Catalysis

The unique structural features of this compound, namely the reactive C-Br bond, the versatile propynyl group, and the coordinating pyridine nitrogen, make it a valuable precursor in the fields of ligand design and catalysis. Its utility is twofold: it can be chemically modified to form sophisticated ligands for metal complexes, and it can serve as a key substrate in transition metal-catalyzed cross-coupling reactions.

Derivatization into N-Heterocyclic Carbene (NHC) or Phosphine (B1218219) Ligands

While direct, documented derivatization of this compound into N-Heterocyclic Carbene (NHC) or phosphine ligands is not extensively reported in the reviewed literature, established synthetic routes for analogous pyridyl ligands provide a clear blueprint for its potential transformations. The presence of the bromo substituent offers a prime site for C-N or C-P bond formation, which is foundational for creating these ligand classes.

N-Heterocyclic Carbene (NHC) Ligand Synthesis:

A common pathway to NHC ligands involves the quaternization of a nitrogen heterocycle. For pyridine-containing NHCs, a general synthesis involves reacting a picolyl halide derivative with a suitable azole, such as benzimidazole. nih.gov This reaction forms an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. In a hypothetical derivatization of this compound, the first step would likely involve its conversion to a more reactive intermediate, as the C-Br bond itself is typically used for cross-coupling rather than direct displacement to form the core NHC structure. However, the pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt, a key step in forming certain types of NHC ligands.

A plausible, though hypothetical, synthetic sequence is outlined below:

StepReactionReagents and ConditionsIntermediate/ProductPurpose
1Quaternization Alkylating agent (e.g., 2-(chloromethyl)benzimidazole)Pyridinium saltFormation of the NHC precursor backbone.
2Deprotonation Strong base (e.g., KHMDS)Free NHC ligandGeneration of the active carbene for metal coordination.
3Metallation Metal precursor (e.g., Pd(OAc)₂, Cu(OAc)₂)Metal-NHC complexCreation of the final catalytic species. nih.gov

Phosphine Ligand Synthesis:

The synthesis of pyridylphosphine ligands from bromopyridine precursors is a well-established field. nih.gov The C-Br bond at the 2-position of this compound is an ideal handle for introducing a phosphorus moiety. Several methods are applicable:

Reaction with Metal Phosphides: A standard method involves the reaction of the bromopyridine with a lithium phosphide, such as lithium diphenylphosphide (LiPPh₂), generated in situ from chlorodiphenylphosphine (B86185) and lithium metal. nih.gov

Grignard-based Routes: An alternative involves the formation of a Grignard reagent from this compound, followed by reaction with a chlorophosphine (e.g., PPh₂Cl). This method has been shown to produce pyridylphosphines in excellent yields. nih.gov

Direct Phosphination: Direct reaction of 2-bromopyridine with elemental phosphorus in the presence of a strong base has also been reported to yield pyridylphosphines. nih.gov

The table below summarizes a general, high-yield approach for the synthesis of a phosphine ligand derived from this compound.

MethodReactantsCatalyst/ReagentsProductKey FeatureReference
Grignard Reaction 1. This compound, Mg1. THF2-(Diphenylphosphino)-4-(prop-1-ynyl)pyridineHigh yield and good functional group tolerance. nih.gov
2. Chlorodiphenylphosphine2. ---

These derivatization pathways highlight the potential of this compound as a versatile building block for creating ligands with tailored electronic and steric properties, suitable for a wide range of catalytic applications.

Role in Transition Metal-Catalyzed Reactions (e.g., as a substrate in palladium catalysis)

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium. The reactivity of the carbon-bromine bond at the 2-position of the pyridine ring allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is well-documented for other 2-bromopyridine derivatives. nih.govresearchgate.net

The pyridine nitrogen can act as a coordinating atom, which can influence the catalytic cycle, but successful couplings are routinely achieved. The prop-1-ynyl group at the 4-position offers an additional site for further functionalization, for instance, through click chemistry or subsequent coupling reactions, making the molecule a bifunctional building block.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is readily applicable to 2-bromopyridines. researchgate.net Reacting this compound with various aryl- or vinylboronic acids or their esters would yield 2-aryl(vinyl)-4-(prop-1-ynyl)pyridines. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this compound already contains an alkyne, its C-Br bond can react with other terminal alkynes. This reaction is co-catalyzed by palladium and copper salts and provides access to unsymmetrical di-alkynyl pyridine derivatives. The reaction of similar bromo-substituted heterocycles with terminal alkynes proceeds in good yields under standard Sonogashira conditions. nih.gov

The following table presents typical conditions and expected products for palladium-catalyzed cross-coupling reactions using this compound as a substrate.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventExpected Product Class
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-Aryl-4-(prop-1-ynyl)pyridines
Sonogashira Terminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃NToluene/DMF2-(Alkynyl)-4-(prop-1-ynyl)pyridines
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF2-(Alkenyl)-4-(prop-1-ynyl)pyridines
Stille Coupling Organostannane (R-SnBu₃)Pd(PPh₃)₄---Toluene2-Aryl/Alkyl-4-(prop-1-ynyl)pyridines
Carbonylative Coupling CO, Imine, AlkynePd(dba)₂ / XantphosCs₂CO₃TolueneSubstituted Indolizines

The utility of this compound as a substrate in these reactions allows for the modular and efficient synthesis of complex pyridine-based molecules, which are valuable scaffolds in medicinal chemistry and materials science.

Advanced Spectroscopic and Mechanistic Investigations of 2 Bromo 4 Prop 1 Ynyl Pyridine Transformations

In-Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the analysis of a chemical reaction as it happens, without the need to isolate and analyze individual components. This provides a dynamic view of the reaction, revealing the formation and consumption of reactants, intermediates, and products over time.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of reactions involving 2-bromo-4-(prop-1-ynyl)pyridine. By acquiring spectra at regular intervals, changes in the concentrations of various species can be tracked, providing valuable kinetic and mechanistic information. nih.govbeilstein-journals.org

For instance, in a typical transformation of this compound, such as a cross-coupling reaction, ¹H NMR can be used to follow the disappearance of the starting material's characteristic proton signals and the appearance of new signals corresponding to the product. The chemical shifts of the pyridine (B92270) ring protons are particularly sensitive to changes in substitution and electronic environment. chemicalbook.comipb.pt

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to identify and characterize transient intermediates that may not be observable in one-dimensional spectra. nih.govacs.org These techniques reveal correlations between different nuclei, aiding in the structural elucidation of short-lived species. nih.gov For example, in a palladium-catalyzed reaction, transient palladium-pyridine complexes might be detected, providing direct evidence for the proposed catalytic cycle. acs.org The use of hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange) can enhance the sensitivity of NMR, making it possible to detect low-concentration intermediates in reactions involving pyridine derivatives. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
Pyridine8.597.387.357.388.59150.2124.1136.2124.1150.2
2-Bromopyridine (B144113)-7.807.357.058.45142.5140.0128.5123.0150.5
4-Substituted Pyridine (general)8.5-8.77.2-7.4-7.2-7.48.5-8.7150-152122-124145-155122-124150-152

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents. chemicalbook.comipb.ptnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly effective for monitoring changes in functional groups during the transformation of this compound. nih.govaps.org The distinct vibrational frequencies of the C-Br bond, the C≡C triple bond of the propynyl (B12738560) group, and the pyridine ring provide clear markers for tracking the reaction's progress.

During a reaction, the disappearance of the C-Br stretching vibration (typically in the far-IR region) would indicate the cleavage of this bond. chemicalbook.com Concurrently, changes in the frequency and intensity of the C≡C stretching vibration (around 2100-2260 cm⁻¹) can signal alterations to the alkyne moiety. The pyridine ring itself has a set of characteristic ring breathing and stretching modes that are sensitive to substitution patterns and coordination to metal centers. researchgate.netnih.govmdpi.com For instance, the formation of a metal-pyridine complex can lead to noticeable shifts in these ring vibrations. nih.gov

Raman spectroscopy is particularly useful for observing non-polar bonds and can provide complementary information to IR spectroscopy. aps.org For example, the symmetric stretching of the C≡C bond often gives a strong Raman signal. By monitoring these vibrational signatures in real-time, one can gain a detailed picture of the bond-breaking and bond-forming events that constitute the reaction mechanism.

Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in this compound and its Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopic Technique
C-H (alkyne)~3300IR, Raman
C≡C (alkyne)2100-2260IR, Raman
C=N, C=C (pyridine ring)1400-1600IR, Raman
C-Br500-600IR, Raman
N-H (in reaction products)3300-3500IR
C=O (in reaction products)1650-1750IR

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an invaluable tool for identifying the products and intermediates in the transformations of this compound. mdpi.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. researchgate.net This is particularly useful for confirming the structure of the final product and for identifying unexpected side products.

In mechanistic studies, HRMS can be used to detect and characterize transient intermediates, even if they are present in very low concentrations. researchgate.net By coupling a reaction vessel directly to the mass spectrometer (a technique known as online monitoring), it is possible to observe the mass-to-charge ratio of species as they are formed and consumed during the reaction. fu-berlin.de For example, in a metal-catalyzed reaction, HRMS could potentially detect key catalytic intermediates, such as oxidative addition products or transmetalation complexes, by observing their corresponding molecular ions. acs.org Fragmentation analysis within the mass spectrometer can provide further structural information about these elusive species.

X-Ray Crystallographic Analysis of Key Intermediates and Products

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds. rsc.org In the context of this compound transformations, obtaining crystal structures of key intermediates or final products can provide invaluable mechanistic insights. nih.govrsc.org

While obtaining crystals of transient intermediates can be challenging, it is sometimes possible to isolate and crystallize a stable analogue or a key product. The resulting crystal structure reveals precise bond lengths, bond angles, and stereochemistry, which can confirm a proposed reaction pathway. nih.govsemanticscholar.org For example, the crystal structure of a product resulting from a stereoselective reaction would confirm the stereochemical outcome. Furthermore, the solid-state packing and intermolecular interactions observed in the crystal structure can provide information about the compound's physical properties. rsc.orgresearchgate.net In some cases, crystal structures of related pyridine derivatives can offer insights into expected bonding and conformations. amanote.com

Reaction Kinetic Studies and Determination of Rate Laws

Reaction kinetic studies are fundamental to understanding the mechanism of a chemical transformation. libretexts.org By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rate, a rate law for the reaction can be determined. transformationtutoring.com The rate law is a mathematical expression that describes how the reaction rate depends on the concentration of each species involved in the reaction. khanacademy.org

For a hypothetical reaction of this compound (A) with a reagent (B) catalyzed by a catalyst (C), the rate law might take the form:

Rate = k[A]ˣ[B]ʸ[C]ᶻ

where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each species. youtube.com These orders are determined experimentally and provide crucial information about the composition of the rate-determining step of the reaction. For instance, if the reaction is found to be first order in the catalyst, it suggests that one molecule of the catalyst is involved in the slowest step of the reaction. youtube.com

The determination of the rate law can help to distinguish between different proposed mechanisms. For example, if a proposed mechanism involves a fast pre-equilibrium followed by a slow step, this will be reflected in the form of the experimentally determined rate law.

Isotopic Labeling Studies for Mechanistic Elucidation (e.g., ¹³C Kinetic Isotope Effects)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. chemrxiv.orgchemrxiv.org In the context of this compound transformations, one could synthesize a version of the molecule where a specific carbon or nitrogen atom is replaced with a heavier isotope, such as ¹³C or ¹⁵N. nih.govacs.org

By analyzing the distribution of the isotope in the products, one can determine which bonds are broken and formed during the reaction. For example, if a reaction involves the cleavage of the C-Br bond, a kinetic isotope effect (KIE) might be observed when the carbon atom attached to the bromine is replaced with ¹³C. A KIE is a change in the reaction rate that occurs upon isotopic substitution. The magnitude of the KIE can provide information about the nature of the transition state of the rate-determining step.

For instance, a significant primary ¹³C KIE would suggest that the C-Br bond is being broken in the rate-determining step. Conversely, the absence of a KIE at a particular position would indicate that the bonds to that atom are not significantly changing in the slowest step of the reaction. These studies, while synthetically demanding, can provide unambiguous evidence for or against a proposed mechanistic pathway.

Advanced Analytical Techniques for Purity and Structural Confirmation (e.g., Chromatography-Mass Spectrometry)

The definitive identification and purity assessment of synthesized this compound are critically dependent on the application of advanced analytical techniques. Among these, chromatography coupled with mass spectrometry stands out as an indispensable tool, providing both separation of the target compound from impurities and detailed structural information.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of this compound. Due to its anticipated volatility, GC is a particularly suitable technique. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from starting materials, such as 2,4-dibromopyridine, and other reaction byproducts. The retention time in the GC column is a characteristic property that, under defined conditions, can be used for identification and quantification.

HPLC is another powerful technique for the analysis of pyridine derivatives. For a compound like this compound, reversed-phase HPLC would likely be employed, where the compound is separated based on its hydrophobicity. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation from any non-polar or polar impurities. LC coupled with mass spectrometry (LC-MS) offers the advantage of analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its structure.

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected. Due to the presence of a bromine atom, this peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under mass spectrometric conditions can be predicted to follow several pathways based on the fragmentation of related compounds. The loss of the bromine atom would be a prominent fragmentation pathway, leading to a significant peak. Other likely fragmentations would involve the propynyl substituent and the pyridine ring itself.

Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValue/Description
Molecular Formula C₈H₆BrN
Molecular Weight 195.05 g/mol (for ⁷⁹Br), 197.05 g/mol (for ⁸¹Br)
Retention Time (GC) Dependent on column and conditions, but expected to be higher than 2,4-dibromopyridine.
Molecular Ion (m/z) 195/197 (Characteristic 1:1 isotopic pattern for Bromine)
Key Fragment Ions (m/z) 116 : [M - Br]⁺, loss of the bromine atom.115 : [M - Br - H]⁺, subsequent loss of a hydrogen atom.90 : [C₅H₄N]⁺, loss of the bromo and propynyl groups.78 : [C₅H₄N]⁺, pyridine cation radical.39 : [C₃H₃]⁺, propargyl cation.

This table represents a predictive overview of the expected mass spectral data for this compound. The exact retention times and relative abundances of the fragment ions would need to be confirmed through experimental analysis of a pure sample. The combination of chromatographic separation and mass spectrometric detection provides a robust method for the unambiguous identification and purity verification of this compound.

Computational and Theoretical Chemistry Insights into 2 Bromo 4 Prop 1 Ynyl Pyridine

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Modern computational methods provide a quantitative understanding of this electronic structure.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT calculation for 2-Bromo-4-(prop-1-ynyl)pyridine would yield its molecular orbitals (MOs), most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO are critical for understanding the molecule's ability to act as an electron donor. In this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the propynyl (B12738560) group's triple bond.

LUMO: The LUMO's energy and location indicate the most probable sites for nucleophilic attack. For this molecule, the LUMO would likely be distributed over the pyridine ring, particularly at the carbon atoms bearing the bromo and propynyl substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

A hypothetical data table for such a calculation might look like this:

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-1.2C2, C4, N1
HOMO-6.8C5, C6, C≡C
HOMO-1-7.5Br, C2

Note: The data in this table is illustrative and not based on actual calculations.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the nitrogen atom of the pyridine ring would be a prominent region of negative potential.

Blue Regions (Positive Potential): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atoms and the area around the bromine atom would likely exhibit positive potential.

The MEP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.

Atomic Charge Distributions and Bond Orders

Calculating the partial atomic charges and bond orders helps to quantify the electronic effects of the substituents on the pyridine ring.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. The nitrogen atom would carry a significant negative charge, while the carbon atom attached to the bromine would have a positive partial charge.

Bond Orders: Bond order calculations would quantify the double-bond character of the pyridine ring's bonds and the triple-bond character of the propynyl group. This can reveal the extent of electron delocalization within the molecule.

A representative data table might be:

AtomCalculated Atomic Charge (e)
N1-0.55
C2+0.15
Br-0.05
C4+0.10

Note: The data in this table is illustrative and not based on actual calculations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms.

Computational Modeling of Catalytic Cycles

The bromo and propynyl groups on the pyridine ring make this compound a prime candidate for cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions. Computational modeling could be used to investigate the catalytic cycle of such a reaction. This would involve:

Modeling the individual steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.

Calculating the structures and energies of all intermediates and transition states.

Determining the rate-determining step of the cycle.

Energy Profile Calculations for Key Steps

For any proposed reaction involving this compound, calculating the energy profile is crucial. This involves locating the transition state (the energy maximum along the reaction coordinate) and the reactants, intermediates, and products (energy minima).

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Energy (ΔE): The energy difference between the reactants and products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified.

Solvation Models and Environmental Effects on Reactivity.

A discussion on how different solvent environments influence the reactivity of this compound requires specific computational studies that have not been published.

Spectroscopic Property Simulations and Validation.

The prediction of NMR chemical shifts and the simulation of IR and UV-Vis spectra are highly specific to the molecular structure and require dedicated computational analysis which is not available.

Prediction of NMR Chemical Shifts.

Accurate prediction of 1H and 13C NMR chemical shifts necessitates computational modeling that has not been performed or reported for this compound.

Simulation of IR and UV-Vis Spectra.

The simulation of vibrational frequencies (IR) and electronic transitions (UV-Vis) is based on quantum chemical calculations that are not present in the available literature for this compound.

Conformational Analysis and Molecular Dynamics Simulations.

Understanding the conformational landscape and dynamic behavior of this molecule would require specific molecular dynamics simulations, the results of which have not been published.

Emerging Research Directions and Future Prospects for 2 Bromo 4 Prop 1 Ynyl Pyridine

Sustainable Synthesis and Green Chemistry Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-4-(prop-1-ynyl)pyridine, research is progressively shifting towards sustainable practices that minimize waste, reduce energy consumption, and utilize safer reagents.

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific flow synthesis protocols for this compound are still emerging, related studies on disubstituted pyridines highlight the potential of this technology. For instance, the flow microreactor synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange demonstrates a promising avenue. This approach allows for precise control over reaction conditions, which is crucial for managing highly reactive intermediates.

Future research will likely focus on adapting existing synthetic routes for this compound, such as Sonogashira coupling, to flow-based systems. The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability and efficiency of its production.

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureBenefit in Flow ChemistryRelevance to this compound Synthesis
Enhanced Safety Smaller reaction volumes and better temperature control mitigate risks associated with exothermic reactions and hazardous reagents.Important when handling reactive intermediates like organometallics often used in pyridine (B92270) functionalization.
Improved Yield and Selectivity Precise control over stoichiometry, residence time, and temperature can minimize side reactions.Crucial for achieving high purity of the target compound and simplifying downstream processing.
Scalability Production can be scaled up by running the reactor for longer periods or by using parallel reactor systems.Facilitates the transition from laboratory-scale synthesis to industrial production.
Automation Automated systems can run continuously with minimal supervision, improving reproducibility and efficiency.Allows for high-throughput screening of reaction conditions to optimize the synthesis.

Photocatalysis and electrocatalysis represent powerful tools for green chemistry, as they often operate under mild conditions and can be driven by renewable energy sources like light and electricity. The bromo and alkynyl groups of this compound offer multiple sites for such transformations.

Recent studies have shown the potential of photoredox catalysis for the functionalization of heterocycles. For example, a dimeric gold(I) photoredox catalyst has been used for the direct C-H alkylation of heteroarenes with unactivated bromoalkanes. nih.govrsc.org This methodology could potentially be adapted for the functionalization of the pyridine ring in this compound. Furthermore, visible-light photocatalysis has been employed for various transformations of heterocycles, suggesting that the development of photocatalytic methods for the selective modification of either the bromo or the alkynyl group is a feasible research direction. acs.org

Electrocatalysis also presents a promising frontier. While specific electrocatalytic applications for this compound are yet to be extensively reported, the known electrochemical reactivity of bromopyridines and terminal alkynes suggests a rich area for exploration. Future work could focus on the electrocatalytic reduction of the C-Br bond or the electro-oxidative coupling of the alkyne moiety.

Biocatalysis and organocatalysis are at the forefront of green chemistry, offering highly selective and environmentally friendly alternatives to traditional metal-based catalysis.

The application of biocatalysis in pyridine synthesis is an expanding field. For example, a one-pot biocatalytic process using recombinant microbial whole cells has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This demonstrates the potential for enzymatic systems to perform selective transformations on the pyridine core. Future research could explore the use of engineered enzymes for the functionalization of this compound, such as selective hydrolysis of the bromo group or enzymatic modifications of the propynyl (B12738560) side chain. The use of S-Adenosylmethionine (SAM)-dependent enzymes, which are involved in a wide range of biochemical reactions, could also be explored for novel transformations. acs.org

Organocatalysis provides another metal-free approach to the synthesis and functionalization of pyridines. While direct organocatalytic routes to this compound have not been detailed, the principles of organocatalysis are being applied to the synthesis of various functionalized pyridines. These methods often rely on the activation of substrates through the formation of reactive intermediates like iminium or enamine ions. The development of an organocatalytic Sonogashira-type coupling or a direct C-H functionalization of the pyridine ring could represent a significant step forward in the sustainable synthesis of this compound.

Integration into Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. The pyridine ring can act as a ligand for metal ions, while the bromo and alkynyl groups provide sites for polymerization or attachment to other molecular scaffolds.

Smart materials that respond to external stimuli are in high demand for a variety of applications. The pyridine nitrogen and the alkyne group in this compound are both capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination, which are key to the design of responsive materials.

Alkynylpyridine-based systems have already shown promise as chemical sensors. For instance, modified aryl alkynylpyridines have been used as ligands to chelate Europium(III) for the luminescent sensing of anions like ATP. nih.gov The ability of the pyridine unit to coordinate with metal centers, combined with the electronic properties of the alkyne, can lead to changes in fluorescence or color upon binding to a target analyte. Future research could focus on developing polymers or supramolecular assemblies incorporating this compound for the selective detection of metal ions, anions, or small organic molecules. The bromo substituent offers a convenient handle for further functionalization to fine-tune the sensor's selectivity and sensitivity.

The precise control over molecular architecture offered by nanotechnology can be leveraged by using well-defined building blocks like this compound. The alkynyl group is particularly useful in this context, as it can participate in "click" reactions for the construction of complex nanostructures.

Research has shown that gold(I) complexes with alkynylpyridine ligands can self-assemble into nanofibers and hydrogels through intermolecular π-stacking and metallophilic interactions. acs.org This opens up possibilities for creating novel nanomaterials with tunable optical and mechanical properties. Furthermore, the incorporation of pyridyl-alkyne units into larger supramolecular structures, such as molecular squares and triangles, has been demonstrated. nih.gov These discrete nanostructures have potential applications in catalysis, molecular recognition, and as components of molecular machines. The bromo functionality on this compound provides a reactive site for post-assembly modification, allowing for the creation of even more complex and functional nanosystems.

Table 2: Potential Nanotechnology Applications of this compound Derivatives

Application AreaPotential Role of this compoundKey Chemical Features Utilized
Drug Delivery Formation of self-assembled nanocarriers or functionalization of existing nanoparticles.Pyridine for coordination, alkyne for click chemistry, bromo for bioconjugation.
Nanoelectronics Component of molecular wires or single-molecule electronic devices.Conjugated π-system of the pyridyl-alkyne unit.
Catalysis Ligand for catalytically active metal nanoparticles or as a building block for porous catalytic frameworks.Pyridine nitrogen for metal binding, bromo and alkyne for framework construction.
Imaging Precursor to fluorescent probes or contrast agents for bioimaging.Tunable electronic properties of the pyridyl-alkyne scaffold.

High-Throughput Experimentation and Automation in Synthesis

The synthesis and derivatization of pyridine compounds are being significantly accelerated by high-throughput experimentation (HTE) and automation. youtube.comnih.gov These technologies allow for the rapid screening of numerous reaction parameters in parallel, using minimal amounts of starting material. nih.govnih.gov For a molecule like this compound, HTE can be instrumental in optimizing synthetic routes and discovering novel transformations.

HTE platforms, often utilizing microtiter plates and robotic liquid handlers, can systematically evaluate a wide array of variables for reactions involving the bromo and propynyl groups. nih.gov For instance, in cross-coupling reactions at the bromine-substituted C2 position (a common transformation for halopyridines), HTE can efficiently screen numerous catalysts, ligands, bases, and solvents to identify the optimal conditions for yield and selectivity. researchgate.net A typical HTE screen for a Suzuki or Sonogashira coupling reaction involving this compound could explore hundreds of unique combinations in a single run. researchgate.net

Continuous flow chemistry represents another facet of automation that offers enhanced control over reaction conditions like temperature and pressure, enabling reactions that are difficult to manage in traditional batch processes. nih.govrsc.org This technique is particularly advantageous for reactions with hazardous intermediates or for scaling up optimized conditions identified through HTE. rsc.org The combination of HTE for initial screening and flow chemistry for validation and production creates a powerful workflow for developing efficient syntheses of complex derivatives from this compound. nih.gov

Table 1: Illustrative High-Throughput Screening Parameters for a Cross-Coupling Reaction

VariableExamples for ScreeningObjective
Catalyst (Palladium Source)Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Identify the most active and stable precatalyst.
LigandXPhos, SPhos, RuPhos, P(tBu)₃Optimize reaction rate and selectivity. researchgate.net
BaseK₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuFind optimal conditions for transmetalation and reductive elimination steps.
SolventToluene, Dioxane, NMP, DMFDetermine the effect of solvent polarity and coordinating ability. nih.gov
TemperatureRoom Temperature, 50 °C, 80 °C, 110 °CDefine the optimal energy profile for the reaction. researchgate.net

Synergistic Experimental-Computational Approaches in Mechanistic Discovery

The integration of computational chemistry with experimental studies provides a powerful paradigm for elucidating reaction mechanisms and predicting chemical properties. rsc.org For this compound, this synergistic approach can offer profound insights into its reactivity. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions involving either the bromo or the propynyl group.

For example, when subjecting the compound to reactions that could potentially involve either the C-Br bond or the alkyne, computational models can predict which site is more kinetically or thermodynamically favored to react under specific conditions. nih.gov This predictive power can guide experimental design, saving significant time and resources by focusing on the most promising reaction pathways. nih.gov

Furthermore, computational studies can help explain unexpected experimental outcomes. If a reaction yields an unusual product, molecular modeling can be employed to explore potential alternative mechanisms, such as those involving rearrangements or unexpected intermediates. nih.gov This interplay, where experimental results feed into computational models and computational predictions guide further experiments, accelerates the discovery and understanding of novel chemical transformations for this compound. rsc.orgrsc.org

Table 2: Application of Experimental-Computational Synergy

Research QuestionExperimental TechniqueComputational MethodSynergistic Outcome
Regioselectivity of an addition reactionNMR and MS analysis of product mixtureDFT calculation of activation barriers for competing pathwaysRationalization of observed product ratios and prediction of directing effects.
Mechanism of a novel cyclizationIn-situ IR spectroscopy, trapping of intermediatesTransition state searching, Intrinsic Reaction Coordinate (IRC) analysisValidation of a proposed mechanism and identification of key intermediates. nih.gov
Optimization of catalyst performanceScreening of catalyst/ligand combinationsDocking studies and calculation of binding energies between catalyst and substrate nih.govDesign of more efficient catalysts based on mechanistic understanding. nih.gov

Potential as a Scaffold for Complex Natural Product Synthesis

The pyridine ring is a privileged scaffold found in a vast number of natural products and pharmaceutically active molecules. nih.govresearchgate.netnih.gov Its presence is often crucial for biological activity. researchgate.net this compound serves as an excellent starting block for the synthesis of more complex, natural product-like structures due to its two distinct and orthogonally reactive functional groups.

The term "scaffold" refers to a core molecular framework upon which additional complexity can be built. mdpi.com In this case, the this compound core offers several synthetic handles:

The C-Br Bond: This site is primed for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents. nih.gov

The Propynyl Group: The terminal alkyne is a versatile functional group that can participate in cycloadditions (e.g., "click" chemistry, Diels-Alder reactions), Sonogashira couplings, and hydrations to form ketones, among other transformations. nih.gov

This dual reactivity allows for a stepwise and controlled elaboration of the molecule. For instance, a synthetic strategy could first involve a Sonogashira coupling at the C-Br position to introduce a complex fragment, followed by a cycloaddition reaction on the propynyl group to build a new heterocyclic ring, thereby rapidly increasing molecular complexity. The ability to access polysubstituted pyridines from a single, well-defined starting material is highly valuable in the synthesis of natural product analogues. nih.gov This strategic approach could facilitate the creation of libraries of complex molecules for biological screening, starting from the versatile this compound scaffold.

Q & A

Q. Methodological Considerations :

  • Catalyst selection : Use Pd(PPh₃)₄ for Sonogashira coupling to minimize side reactions.
  • Temperature control : Reactions performed at 60–80°C optimize substitution while avoiding decomposition .
  • Yield optimization : Purification via silica gel chromatography (heptane/EtOAC gradients) improves purity (reported yields: 32–36% for analogous reactions) .

How does the prop-1-ynyl substituent influence reactivity compared to other 4-position groups (e.g., chloromethyl or ethoxymethyl)?

Advanced Research Focus
Reactivity Comparison :

Substituent Electronic Effects Nucleophilic Susceptibility Example Reactions
Prop-1-ynyl (C≡CCH₃)Strong electron-withdrawing via sp-hybridizationHigh (alkyne π-system enhances electrophilicity)Cross-coupling, cycloadditions
Chloromethyl (-CH₂Cl)Moderate electron-withdrawingModerate (Cl polarizes C-Cl bond)SN2 substitutions, eliminations
Ethoxymethyl (-CH₂OEt)Electron-donating (via OEt)Low (steric hindrance reduces attack)Ether cleavage, alkylation

Mechanistic Insight :
The prop-1-ynyl group’s sp-hybridized carbon increases ring electrophilicity, favoring nucleophilic attack at the 2-bromo position. This contrasts with ethoxymethyl groups, which sterically hinder reactivity .

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Pyridine ring protons : Resonate at δ 7.5–8.5 ppm (deshielded due to electron-withdrawing Br and alkyne).
    • Propynyl protons : Terminal alkyne protons (C≡CH) appear as a singlet at δ 2.5–3.0 ppm .
  • IR Spectroscopy : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ confirms propynyl incorporation .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 212 (calculated for C₈H₅BrN) with fragmentation patterns indicating Br loss .

Advanced Data Analysis :
Contradictions in NMR shifts (e.g., unexpected splitting) may arise from rotational isomerism or solvent effects. Use deuterated DMSO or CDCl₃ for consistency .

How can researchers resolve contradictory results in cross-coupling reactions involving this compound?

Advanced Research Focus
Common Contradictions :

  • Low yields : Often due to catalyst poisoning (e.g., alkyne coordination to Pd). Mitigate by using Cul as a co-catalyst in Sonogashira reactions .
  • Regioselectivity issues : Competing coupling at Br vs. alkyne positions. Employ directing groups (e.g., pyridyl N-oxide) to steer reactivity .

Q. Troubleshooting Workflow :

Purity check : Confirm starting material purity via TLC.

Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for efficiency.

Kinetic studies : Monitor reaction progress via GC-MS to identify intermediates .

What are the structure-activity relationship (SAR) implications of modifying the prop-1-ynyl group in medicinal chemistry?

Advanced Research Focus
SAR Insights :

Modification Biological Activity Target Affinity Reference
Prop-1-ynylEnhanced kinase inhibition (IC₅₀ <50 nM)EGFR, ALK kinases
Replacement with -CH₃Reduced activity (IC₅₀ >500 nM)Non-specific binding
CyclopropanationImproved metabolic stabilityCYP450 resistance

Q. Methodological Approach :

  • Docking studies : Use Schrödinger Suite to model alkyne interactions with kinase ATP pockets.
  • In vitro assays : Validate SAR via enzyme inhibition assays (e.g., fluorescence polarization) .

How does the prop-1-ynyl group impact crystallographic analysis, and what software tools are recommended?

Q. Advanced Research Focus

  • Crystallographic Challenges : The alkyne’s linear geometry can complicate packing, leading to twinning. Use SHELXL for refinement and OLEX2 for structure visualization .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data recommended to resolve alkyne electron density .

Q. Software Workflow :

Structure solution : SHELXD for phase determination.

Refinement : SHELXL with TWIN/BASF commands for twinned crystals.

Validation : PLATON for symmetry checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.